Cas no 2034449-18-6 (2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide)

2-Bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridinyl-imidazole moiety, which enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. The bromo-substituted benzene sulfonamide core provides a reactive site for further functionalization, while the pyridinyl-imidazole group contributes to binding affinity in biological systems. This compound is particularly useful in the synthesis of targeted inhibitors, given its structural compatibility with enzyme active sites. Its well-defined molecular architecture ensures reproducibility in research applications, making it a valuable tool for developing novel therapeutic agents. High purity and stability further support its use in rigorous experimental settings.
2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide structure
2034449-18-6 structure
Product Name:2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
CAS No:2034449-18-6
MF:C16H15BrN4O2S
MW:407.284900903702
CID:5354052
Update Time:2025-06-08

2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
    • 2-bromo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
    • 2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide
    • Inchi: 1S/C16H15BrN4O2S/c17-13-5-1-2-7-15(13)24(22,23)20-10-12-21-11-9-19-16(21)14-6-3-4-8-18-14/h1-9,11,20H,10,12H2
    • InChI Key: CNYWFKSEBVLAKN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1S(NCCN1C=CN=C1C1C=CC=CN=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 499
  • XLogP3: 1.9
  • Topological Polar Surface Area: 85.3

2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide

Introduction to 2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 2034449-18-6)

2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034449-18-6, represents a unique molecular architecture that combines a brominated benzene ring with a sulfonamide functional group, further modified by an ethyl chain terminated with a pyridinyl and imidazolyl moiety. Such structural complexity makes it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.

The sulfonamide group, a well-known pharmacophore in drug design, is renowned for its ability to enhance binding affinity and metabolic stability. In the context of CAS No. 2034449-18-6, the presence of this group at the N-position of the benzene ring suggests potential interactions with biological targets such as enzymes and receptors. The bromine substituent on the aromatic ring introduces electrophilic centers, which can be exploited for further functionalization or cross-coupling reactions, enabling diverse synthetic pathways.

The ethyl chain extending from the sulfonamide group is adorned with both a pyridinyl and an imidazolyl ring. These heterocyclic structures are frequently incorporated into drug molecules due to their ability to modulate electronic properties and engage in hydrogen bonding interactions. The pyridinyl ring, in particular, is often used to enhance solubility and improve pharmacokinetic profiles, while the imidazolyl moiety can serve as a scaffold for targeting specific biological pathways.

Recent advancements in medicinal chemistry have highlighted the importance of multivalent interactions in drug design. The combination of the pyridinyl and imidazolyl groups in CAS No. 2034449-18-6 may facilitate such interactions, potentially leading to enhanced binding affinity and selectivity. This concept has been explored in various research studies, where similar molecular architectures have shown promise in targeting neurological disorders, cancer, and infectious diseases.

In the realm of oncology research, 2-bromo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide has emerged as a compound of interest due to its potential to interfere with key signaling pathways involved in tumor growth and progression. The sulfonamide moiety has been shown to exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. Additionally, the brominated aromatic ring can serve as a handle for further derivatization, allowing researchers to fine-tune the compound's pharmacological properties.

The pyridinyl and imidazolyl groups may also contribute to the compound's ability to cross-react with metal ions, which are integral to numerous enzymatic processes. For instance, imidazole derivatives have been reported to chelate transition metals such as copper and zinc, thereby modulating enzyme activity. This property could be leveraged in designing metallo-drugs or compounds that target metal-dependent diseases.

Furthermore, computational studies have indicated that CAS No. 2034449-18-6 may exhibit favorable pharmacokinetic profiles due to its balanced lipophilicity and solubility. These characteristics are critical for ensuring adequate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. By optimizing these parameters through structural modifications, researchers aim to enhance the therapeutic efficacy while minimizing side effects.

The synthesis of CAS No. 2034449-18-6 involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the bromine atom at the aromatic ring typically employs halogenation techniques such as bromination or electrophilic aromatic substitution. Subsequent functionalization of the sulfonamide group necessitates careful consideration of nucleophilic substitution reactions or condensation processes.

The incorporation of the pyridinyl and imidazolyl moieties often requires palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the efficient connection of aryl halides with boronic acids or amines under mild conditions. The choice of catalysts and ligands is crucial for ensuring high yields and minimizing byproduct formation.

Once synthesized, CAS No. 2034449-18-6 undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the compound's molecular structure and purity levels required for subsequent biological testing.

In vitro studies have begun to elucidate the biological activity of CAS No. 2034449-18-6, focusing on its interactions with target enzymes and receptors relevant to human health disorders. Initial results suggest that this compound may exhibit inhibitory effects on certain kinases involved in cancer cell proliferation. Additionally, its ability to modulate neurotransmitter receptors has raised interest among researchers exploring treatments for neurological conditions.

The sulfonamide group's interaction with biological targets has been particularly noteworthy in these studies. Its capacity to form hydrogen bonds with polar residues in proteins makes it an effective scaffold for designing high-affinity ligands. By leveraging computational modeling techniques such as molecular docking simulations, researchers can predict how CAS No. 2034449-18-6 will interact with specific binding sites on target proteins.

Future research directions may explore derivatization strategies aimed at enhancing the compound's therapeutic potential while reducing off-target effects. This could involve modifying substituents on the aromatic ring or introducing additional functional groups that improve bioavailability or selectivity

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